REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[C:6]([CH3:11])[C:5]([N+:12]([O-])=O)=[C:4]([CH3:15])[N:3]=1.C(O)C.[H][H].Cl>[Pd].C.C(O)(C)C>[NH2:1][C:2]1[C:7]([NH2:8])=[C:6]([CH3:11])[C:5]([NH2:12])=[C:4]([CH3:15])[N:3]=1 |f:4.5|
|
Name
|
|
Quantity
|
21.2 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
Pd charcoal
|
Quantity
|
20 g
|
Type
|
catalyst
|
Smiles
|
[Pd].C
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered free of catalyst under a nitrogen atmosphere
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum to a volume of about 100 ml
|
Type
|
CONCENTRATION
|
Details
|
The product concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C(C(=C1N)C)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |